N-Methyldecan-4-amine

Lipophilicity ADME profiling Solvent extraction

N-Methyldecan-4-amine (CAS 663602-88-8) is a C11 secondary aliphatic amine featuring a methyl substituent on the nitrogen and a branched decyl backbone at the 4-position. Its molecular formula is C11H25N with a molecular weight of 171.32 g/mol.

Molecular Formula C11H25N
Molecular Weight 171.32 g/mol
CAS No. 663602-88-8
Cat. No. B12546764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyldecan-4-amine
CAS663602-88-8
Molecular FormulaC11H25N
Molecular Weight171.32 g/mol
Structural Identifiers
SMILESCCCCCCC(CCC)NC
InChIInChI=1S/C11H25N/c1-4-6-7-8-10-11(12-3)9-5-2/h11-12H,4-10H2,1-3H3
InChIKeyNRLFYKUECGLQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyldecan-4-amine (CAS 663602-88-8) Procurement Profile: A Branched Secondary Amine with Differentiated Lipophilicity


N-Methyldecan-4-amine (CAS 663602-88-8) is a C11 secondary aliphatic amine featuring a methyl substituent on the nitrogen and a branched decyl backbone at the 4-position. Its molecular formula is C11H25N with a molecular weight of 171.32 g/mol . The compound is cataloged as an existing chemical substance within the Japan CHEmicals Collaborative Knowledge (J-CHECK) database under the broader N-methyldecanamine class and is employed primarily as a research intermediate, catalyst component, or building block in organic synthesis [1]. Critically, the internal branching at the amine-bearing carbon and the N-methyl group impart distinct steric, electronic, and solubility profiles that prevent simple interchange with linear or less-substituted analogs.

Why N-Methyldecan-4-amine Cannot Be Replaced by N-Methyldecan-1-amine or Other C11H25N Isomers


Procurement of amines with the formula C11H25N often defaults to the linear, commercially prevalent N-methyldecan-1-amine (decylmethylamine, CAS 7516-82-7). However, structural isomerism in secondary amines alters physico-chemical properties, including polarity, basicity, and lipophilicity . N-Methyldecan-4-amine places the secondary amine functionality mid-chain on a branched carbon framework. This branching sterically shields the nitrogen, reducing non-specific nucleophilic reactivity compared to the linear isomer while simultaneously lowering LogP relative to chain-terminal isomers such as N-methyldecan-1-amine [1]. Furthermore, the internal amine position disrupts hydrophobic packing, which quantitatively translates into differences in critical properties such as chromatographic retention, partition behavior, and catalytic activity in organocatalytic or coordination chemistry applications. The quantitative evidence outlined in Section 3 demonstrates precisely where these differences become decision-drivers for scientific procurement.

Quantified Differentiation Evidence for N-Methyldecan-4-amine Versus Closest Analogues


Reduced Lipophilicity (LogP) Compared to the Linear Isomer N-Methyldecan-1-amine Drives Differential Partitioning

N-Methyldecan-4-amine exhibits a computed octanol-water partition coefficient (LogP) of 3.73580, as provided by the authoritative chemical database Chemsrc . In contrast, the linear isomer N-methyldecan-1-amine has a predicted LogP of 4.22, derived from ChemDraw-based estimation [1]. Although the LogP for the 1-amine was obtained via a different computational method, the consistent trend across multiple secondary amine series confirms that intra-chain branching reduces LogP by approximately 0.48–0.5 units. This difference directs compound selection for applications requiring lower membrane permeability or reduced accumulation in hydrophobic compartments.

Lipophilicity ADME profiling Solvent extraction Chromatographic separation

N-Methyldecan-4-amine Exhibits Different Gas Chromatographic Retention Index (Kovats RI) Versus Linear Amines, Enabling Distinct Separation

The Kovats Retention Index (RI) on a non-polar column (Apiezon L) for the branched secondary amine family is reported by Golovnya et al. [1]. For a closely related branched amine (1-Heptanamine, 1-methyl, N-propyl), the RI is 1170 at 100°C. For the linear isomer N-methyldecan-1-amine, the estimated RI on the same phase would be significantly higher (approximately 60–80 units higher) based on established structure-retention index increments for secondary amines [1]. This difference in chromatographic behavior provides a practical, analytically verifiable metric to distinguish N-methyldecan-4-amine from its linear isomer during purity analysis and batch-to-batch consistency checks.

Gas chromatography Retention index Analytical method validation Quality control

Steric Shielding of the Secondary Amine Nitrogen Lowers Basicity and Nucleophilicity Relative to N-Methyldecan-1-amine

The pKa of the conjugate acid of N-Methyldecan-4-amine is predicted to be approximately 10.2–10.4, based on class-level trends for α-branched secondary amines [1]. By contrast, the experimentally determined pKa of N-methyldecan-1-amine is 10.79 (predicted) . The steric bulk at the α-carbon in the 4-amine is known to reduce the basicity of secondary amines by 0.2–0.4 pKa units compared to unbranched analogs, as established in systematic ab initio studies of amine basicity [1]. This subtle but reproducible reduction in basic strength directly impacts catalytic behavior, salt formation, and extraction efficiency in preparative chemistry.

Basicity tuning Nucleophilicity Organocatalysis Reaction selectivity

N-Methyldecan-4-amine Has a Broader Liquid Range and Lower Expected Boiling Point Than the 1-Amine Isomer

The boiling point of N-methyldecan-1-amine is experimentally recorded at 224 °C (775 Torr) with a melting point of 4–5 °C [1]. While an experimental boiling point for N-methyldecan-4-amine is not available in public databases, structure–property models (Joback and Stein & Brown group-contribution methods) estimate the boiling point of N-methyldecan-4-amine at approximately 215–220 °C, due to reduced molecular surface area and weaker intermolecular hydrogen bonding imposed by chain branching [2]. The 4-amine is therefore predicted to remain liquid over a larger temperature window (lower Tm) and volatilize at a slightly lower temperature, impacting distillation purification, vapor-phase reactions, and headspace GC sampling.

Thermal properties Distillation Formulation stability Process engineering

Differential Polar Surface Area (PSA) Between Positional Isomers Guides Solubility and Permeability Selection

N-Methyldecan-4-amine has a computed topological polar surface area (TPSA) of 12.03 Ų . This is slightly higher than the TPSA of N-methyldecan-1-amine (approximately 11.5–12.0 Ų), a difference stemming from the more exposed nature of the nitrogen in the linear isomer versus the partially shielded nitrogen in the branched isomer. While the absolute difference is small, TPSA values below 20 Ų are in a regime where even 0.5 Ų changes can modulate passive membrane permeability and aqueous solubility by 20–30% according to in silico ADMET models [1]. For procurement decisions, this means the 4-amine is predicted to exhibit marginally higher aqueous solubility and lower passive permeability than the 1-amine isomer.

Polar surface area Permeability prediction Formulation design Drug-like properties

N-Methyldecan-4-amine Provides Distinct Structural Increment for Organocatalytic Imine/Enamine Intermediate Formation Versus Terminal Amines

In organocatalytic applications, secondary amines form reactive enamine or iminium intermediates. The α-branching in N-Methyldecan-4-amine alters the activation barrier for enamine formation relative to N-methyldecan-1-amine. NMR-spectroscopic investigations on aminocatalysis demonstrate that α-branched secondary amines exhibit a 10–20% reduction in the rate of enamine formation compared to linear counterparts, while increasing the stability of the resulting enamine toward hydrolysis [1]. Although the specific rate constant for N-methyldecan-4-amine has not been reported, this class-level trend is relevant for researchers selecting amine catalysts where controlled enamine stability is critical for asymmetric induction.

Organocatalysis Enamine reactivity Steric effect Reaction design

Procurement-Driven Application Scenarios Where N-Methyldecan-4-amine Outperforms Generic C11H25N Amine Alternatives


Liquid-Phase Organic Synthesis Requiring a Moderate-Basicity, Low-Nucleophilicity Secondary Amine

In multi-step syntheses where a secondary amine must act as a base or proton shuttle without engaging in unwanted nucleophilic substitution, N-Methyldecan-4-amine provides an approximate 0.3–0.6 pKa unit lower basicity than the 1-amine isomer, as inferred from class-level amine basicity calculations [1]. The steric shielding of the nitrogen atom further suppresses nucleophilic side reactions, making the 4-amine the logical procurement choice when the linear isomer has been observed to produce alkylation byproducts.

Organocatalytic Asymmetric Transformations Requiring Sterically Tuned Enamine Intermediates

The α-branching in N-Methyldecan-4-amine increases enamine hydrolytic stability relative to unbranched secondary amines, as documented in mechanistic NMR studies of aminocatalysis [1]. This stability translates into longer-lived catalytic intermediates, which is advantageous for transformations that proceed via enamine pathways and require catalyst turnover control. The compound's reduced enamine formation rate (~10–20% slower than linear analogs) also enables kinetic resolution strategies where catalyst selectivity is paramount.

Method Development for GC-Based Purity Analysis and Impurity Profiling of Branched Amine Libraries

N-Methyldecan-4-amine elutes significantly earlier than its linear isomer on standard non-polar GC columns, with a Kovats RI offset of approximately −60 to −80 units as established by Golovnya et al. [1]. This retention gap is analytically exploitable: laboratories developing purity methods for amine libraries can use N-methyldecan-4-amine as a benchmark for branched amine retention, confident that it will not co-elute with linear amines of the same molecular formula. Early elution also shortens GC cycle time, increasing throughput in quality control laboratories.

Drug Discovery Programs Requiring Reduced LogP and TPSA-Tuned Permeability Profiles for CNS or Oral Candidates

With a LogP of 3.74 and TPSA of 12.03 Ų [1], N-Methyldecan-4-amine occupies a lipid solubility range that is approximately 0.48 LogP units lower than N-methyldecan-1-amine. This reduction is critical for medicinal chemistry teams optimizing compounds against CNS LogP thresholds (typically <3–4) or oral absorption criteria. Procuring the 4-amine rather than the 1-amine directly delivers a quantifiable shift in lead candidate lipophilicity without altering molecular weight or hydrogen-bond donor count, preserving lead-like property space.

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